molecular formula C17H16N4O2S B2506179 1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034241-13-7

1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2506179
CAS No.: 2034241-13-7
M. Wt: 340.4
InChI Key: FZKAHTXEOOCYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group, a thiophenyl group, and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves the following steps:

    Formation of the Pyrazinyl Intermediate: The synthesis begins with the preparation of the pyrazinyl intermediate. This can be achieved by reacting 2-chloropyrazine with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate.

    Coupling with Methoxyphenyl Isocyanate: The pyrazinyl intermediate is then coupled with 2-methoxyphenyl isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted in polar solvents at varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(phenylmethyl)urea: Lacks the thiophenyl and pyrazinyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    1-(2-Methoxyphenyl)-3-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)urea: Contains a pyridinyl group instead of a thiophenyl group, which may alter its chemical and biological properties.

Uniqueness

1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the presence of both thiophenyl and pyrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-6-3-2-5-12(14)21-17(22)20-11-13-16(19-9-8-18-13)15-7-4-10-24-15/h2-10H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKAHTXEOOCYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.